molecular formula C9H7BrO2 B2518731 5-Bromo-6-vinyl-1,3-benzodioxole CAS No. 79809-06-6

5-Bromo-6-vinyl-1,3-benzodioxole

Cat. No.: B2518731
CAS No.: 79809-06-6
M. Wt: 227.057
InChI Key: PUWYYZXSNGWAAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Bromo-6-vinyl-1,3-benzodioxole is an organic compound with the molecular formula C9H7BrO2. It is a derivative of benzodioxole, characterized by the presence of a bromine atom at the 5-position and a vinyl group at the 6-position.

Scientific Research Applications

5-Bromo-6-vinyl-1,3-benzodioxole has several scientific research applications:

    Organic Synthesis: Used as a building block for the synthesis of more complex organic molecules.

    Materials Science: Employed in the development of polymers and advanced materials with specific electronic or optical properties.

    Pharmaceutical Research: Investigated for its potential biological activities and as a precursor for drug development.

    Chemical Biology: Utilized in the study of enzyme mechanisms and as a probe for biological systems.

Future Directions

5-Bromo-1,3-benzodioxole is being used as a starting material in the synthesis of MDMA for clinical research . The availability of cGMP-compliant MDMA will facilitate ongoing clinical trials and provide for future therapeutic use, if encouraging results lead to FDA approval .

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of butyl lithium (BuLi) and triisopropyl borate in tetrahydrofuran (THF) at low temperatures to achieve the desired bromination . The vinyl group can then be introduced through a subsequent reaction, such as a Heck coupling reaction, using appropriate vinyl precursors and palladium catalysts.

Industrial Production Methods

Industrial production of 5-Bromo-6-vinyl-1,3-benzodioxole may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain high-purity products suitable for industrial applications.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-6-vinyl-1,3-benzodioxole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted benzodioxoles, while coupling reactions can produce complex aromatic compounds with extended conjugation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-6-vinyl-1,3-benzodioxole is unique due to the presence of both a bromine atom and a vinyl group, which confer distinct reactivity and versatility in synthetic applications. This combination allows for a wide range of chemical transformations and the synthesis of diverse compounds .

Properties

IUPAC Name

5-bromo-6-ethenyl-1,3-benzodioxole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7BrO2/c1-2-6-3-8-9(4-7(6)10)12-5-11-8/h2-4H,1,5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUWYYZXSNGWAAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1=CC2=C(C=C1Br)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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